molecular formula C10H9IN2O2 B8129071 5-Iodo-2,4-dimethoxyquinazoline

5-Iodo-2,4-dimethoxyquinazoline

Cat. No.: B8129071
M. Wt: 316.09 g/mol
InChI Key: SNHCXWXHDOWOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,4-dimethoxyquinazoline is a halogenated quinazoline derivative characterized by an iodine atom at position 5 and methoxy groups at positions 2 and 4. Quinazolines are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrimidine ring, which confers aromaticity and diverse reactivity. This compound is cataloged under MFCD32065703 with 95% purity .

Properties

IUPAC Name

5-iodo-2,4-dimethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-14-9-8-6(11)4-3-5-7(8)12-10(13-9)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHCXWXHDOWOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C(=CC=C2)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxyquinazoline typically involves the iodination of 2,4-dimethoxyquinazoline. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2,4-dimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Organolithium reagents, Grignard reagents, and nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Reactions: Various substituted quinazolines.

    Oxidation Reactions: Quinazoline quinones.

    Reduction Reactions: Quinazoline amines or alcohols.

    Coupling Reactions: Biaryl quinazolines.

Scientific Research Applications

Chemistry: 5-Iodo-2,4-dimethoxyquinazoline is used as an intermediate in the synthesis of more complex quinazoline derivatives. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new technologies .

Mechanism of Action

The mechanism of action of 5-Iodo-2,4-dimethoxyquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine and methoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways, enzyme activity, and cellular processes, resulting in its observed biological effects .

Comparison with Similar Compounds

5-Iodo-2,4-dimethoxypyrimidine

  • Core Structure : Pyrimidine (6-membered ring with two nitrogen atoms at positions 1 and 3).
  • Substituents : 5-Iodo, 2,4-dimethoxy.
  • Key Differences :
    • Lacks the fused benzene ring of quinazolines, reducing aromaticity and planar structure.
    • Lower molecular weight (282.05 g/mol vs. 320.12 g/mol for the quinazoline analog).
    • Reactivity: Less suited for biological intercalation due to reduced π-stacking capability. Pyrimidines are more commonly used in nucleobase analogs .

5-Iodoquinazoline-2,4-diamine

  • Core Structure : Quinazoline.
  • Substituents : 5-Iodo, 2,4-diamine.
  • Key Differences: Amino groups at positions 2 and 4 are stronger electron donors (via resonance) compared to methoxy groups, increasing electrophilic substitution reactivity. Potential for hydrogen bonding, enhancing solubility in polar solvents. Molecular weight: 276.06 g/mol, lighter than the dimethoxy analog due to absence of methoxy oxygen atoms .

Imidazo[4,5-g]quinazolines

  • Core Structure : Fused imidazole and quinazoline rings.
  • Substituents : Typically aryl or heteroaryl groups (e.g., 4-pyridyl).
  • Lack of iodine limits utility in radiopharmaceuticals or halogen-bond-driven interactions. Fluorine or bromine analogs are more common in these derivatives .

6-Amino-5-iodo-3-(2-methoxyethoxy)quinoxaline

  • Core Structure: Quinoxaline (benzene fused to a pyrazine ring).
  • Substituents: 5-Iodo, 6-amino, 3-(2-methoxyethoxy).
  • Key Differences: Quinoxalines have nitrogen atoms at positions 1 and 2 (vs. 1 and 3 in quinazolines), altering electronic distribution. The 2-methoxyethoxy chain enhances solubility but may reduce crystallinity compared to simple methoxy groups. Amino group at position 6 enables conjugation with targeting moieties in drug design .

Physicochemical and Reactivity Comparison

Table 1: Structural and Functional Properties

Compound Core Structure Molecular Weight (g/mol) Key Substituents Reactivity Highlights
5-Iodo-2,4-dimethoxyquinazoline Quinazoline 320.12 5-Iodo, 2,4-dimethoxy High cross-coupling potential; moderate solubility
5-Iodo-2,4-dimethoxypyrimidine Pyrimidine 282.05 5-Iodo, 2,4-dimethoxy Limited π-stacking; used in nucleoside analogs
5-Iodoquinazoline-2,4-diamine Quinazoline 276.06 5-Iodo, 2,4-diamine Enhanced H-bonding; prone to electrophilic substitution
Imidazo[4,5-g]quinazoline Fused imidazole-quinazoline ~300–350 Aryl groups Planar structure for kinase inhibition
6-Amino-5-iodo-3-(2-methoxyethoxy)quinoxaline Quinoxaline ~350–400 5-Iodo, 6-amino, 3-(2-methoxyethoxy) Solubility-enhanced; targetable in bioconjugation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.